molecular formula C24H23ClN4O3 B5224108 N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

Cat. No.: B5224108
M. Wt: 450.9 g/mol
InChI Key: NRAGXPLMNXDOHT-UHFFFAOYSA-N
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Description

N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structures that include one or more heteroatoms

Properties

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c25-21-9-5-4-8-20(21)24(30)28-14-12-27(13-15-28)19-10-11-23(29(31)32)22(16-19)26-17-18-6-2-1-3-7-18/h1-11,16,26H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAGXPLMNXDOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps. One common method includes the reaction of benzylamine with chloroacetyl chloride to form 2-chloro-N-benzylacetamide . This intermediate can then be reacted with arylpiperazines to form the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. In medicinal applications, it is known to induce apoptosis in cancer cells by causing G1-phase arrest in the cell division cycle . The compound interacts with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE apart from similar compounds is its unique combination of a benzyl group, a chlorobenzoyl group, and a nitroaniline moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound for research and industrial applications.

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